3-Nonyl-5-thiopheneboronic acid pinacol ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyl-5-thiopheneboronic acid pinacol ester typically involves the reaction of 3-nonyl-5-thiopheneboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nonyl-5-thiopheneboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the boronic ester.
Major Products Formed
Scientific Research Applications
3-Nonyl-5-thiopheneboronic acid pinacol ester is used in various scientific research applications, including:
Mechanism of Action
The primary mechanism of action for 3-Nonyl-5-thiopheneboronic acid pinacol ester involves its role as a boron-containing reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boronic ester .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
Uniqueness
3-Nonyl-5-thiopheneboronic acid pinacol ester is unique due to its nonyl and thiophene substituents, which impart specific reactivity and properties. Compared to simpler boronic esters like phenylboronic acid pinacol ester, it offers different steric and electronic characteristics that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nonylthiophen-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-17(23-15-16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPRBTLGQMNULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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